2-(3-Chlorophenyl)ethanethiol
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Overview
Description
2-(3-Chlorophenyl)ethanethiol is an organic compound with the molecular formula C8H9ClS It belongs to the class of thiols, which are sulfur analogs of alcohols Thiols are characterized by the presence of a sulfhydryl (–SH) group
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-(3-Chlorophenyl)ethanethiol can be synthesized through several methods. One common approach involves the reaction of 3-chlorobenzyl chloride with thiourea, followed by hydrolysis to yield the desired thiol. The reaction typically proceeds under mild conditions, with the use of a base such as sodium hydroxide to facilitate the hydrolysis step .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 2-(3-Chlorophenyl)ethanethiol undergoes various chemical reactions, including:
Oxidation: Thiols can be oxidized to form disulfides (R–S–S–R’).
Substitution: The thiol group can participate in nucleophilic substitution reactions, where the sulfur atom acts as a nucleophile.
Common Reagents and Conditions:
Oxidation: Reagents such as bromine (Br2) or iodine (I2) are commonly used for the oxidation of thiols to disulfides.
Substitution: Alkyl halides and bases like sodium hydroxide are used in substitution reactions involving thiols.
Major Products:
Oxidation: The major product of oxidation is the corresponding disulfide.
Substitution: The major products of substitution reactions are thioethers.
Scientific Research Applications
2-(3-Chlorophenyl)ethanethiol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in various organic transformations.
Medicine: Research into thiol-containing compounds has shown potential in developing therapeutic agents, particularly in targeting oxidative stress-related diseases.
Mechanism of Action
The mechanism of action of 2-(3-Chlorophenyl)ethanethiol involves its reactivity as a thiol. The sulfhydryl group can undergo oxidation to form disulfides, which are important in various biochemical processes. In biological systems, thiols can act as antioxidants, protecting cells from oxidative damage by neutralizing reactive oxygen species .
Comparison with Similar Compounds
Methanethiol (CH3SH): A simple thiol with a strong odor, commonly used as an odorant in natural gas.
Ethanethiol (C2H5SH): Another simple thiol used as an odorant and in the synthesis of other chemicals.
Cysteine: An amino acid containing a thiol group, important for protein structure and function.
Uniqueness: 2-(3-Chlorophenyl)ethanethiol is unique due to the presence of the 3-chlorophenyl group, which imparts distinct chemical properties and reactivity compared to simpler thiols. This makes it valuable in specific synthetic applications and research contexts.
Properties
IUPAC Name |
2-(3-chlorophenyl)ethanethiol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClS/c9-8-3-1-2-7(6-8)4-5-10/h1-3,6,10H,4-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZNQYQKVSCPFHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CCS |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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